1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a naphthalene ring fused with a sulfonyl group, a chroman moiety, and a piperidinone ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.
Synthesis of the Spiro[chroman-2,4’-piperidin]-4-one Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.
Coupling Reaction: The final step involves coupling the naphthalen-2-ylsulfonyl chloride with the spiro[chroman-2,4’-piperidin]-4-one core in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate
- ®-N1-(4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
Uniqueness
1’-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1'-naphthalen-2-ylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-21-16-23(28-22-8-4-3-7-20(21)22)11-13-24(14-12-23)29(26,27)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJQRVJBTUZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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